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molecular formula C9H9N3 B094507 4-(1H-Pyrazol-1-yl)aniline CAS No. 17635-45-9

4-(1H-Pyrazol-1-yl)aniline

Cat. No. B094507
M. Wt: 159.19 g/mol
InChI Key: CSFIQHZIFKIQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07667039B2

Procedure details

The title compound is obtained as described in Example 18a/b using 1-fluoro-4-nitro-benzene (Fluka, Buchs, Switzerland) and 1H-pyrazole (Fluka, Buchs, Switzerland). Title compound: ES-MS: 160.2 (M+H)+; analytical HPLC: tret=3.61 minutes (Grad 2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][CH:3]=1.[NH:11]1[CH:15]=[CH:14][CH:13]=[N:12]1>>[N:11]1([C:2]2[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=2)[CH:15]=[CH:14][CH:13]=[N:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(N=CC=C1)C1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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